molecular formula C22H14Cl2O3S B2922420 (3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-92-0

(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2922420
CAS No.: 338423-92-0
M. Wt: 429.31
InChI Key: NOUGAEKQDCROGD-UHFFFAOYSA-N
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Description

(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their versatile pharmacological potential . This compound features a sulfinyl methyl linker and dichlorophenyl substituents, structural motifs often explored to modulate the electronic properties, lipophilicity, and binding affinity of target molecules . While specific biological data for this compound is not yet widely published, structurally related benzofuran derivatives have demonstrated a broad spectrum of promising research activities. These include potent anticancer properties , with some analogs shown to induce apoptosis, manipulate reactive oxygen species (ROS) levels, and inhibit cancer cell proliferation in studies against leukemic cell lines . Furthermore, benzofuran-based structures are investigated for their antimicrobial and antifungal activities, making them valuable templates in infectious disease research . The sulfinyl group present in this molecule is a key functional group that can influence molecular conformation and receptor interaction, as seen in related crystallographic studies . This chemical is provided as a high-purity tool compound to support advanced research and development programs, including SAR (Structure-Activity Relationship) studies, target identification, and biochemical screening. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(3,4-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O3S/c23-18-11-10-15(12-19(18)24)28(26)13-17-16-8-4-5-9-20(16)27-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUGAEKQDCROGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, also known by its CAS number 338423-92-0, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H14Cl2O3S
  • Molecular Weight : 429.32 g/mol
  • CAS Number : 338423-92-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of similar sulfinyl compounds found that they could significantly reduce inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study using rat models of adjuvant arthritis, compounds structurally related to this compound demonstrated a marked reduction in paw swelling and inflammatory markers. The effective dosage was identified at 0.05 mg/kg, showcasing its potency compared to traditional NSAIDs .

Analgesic Activity

The analgesic effects of this compound were evaluated through various pain models. It was shown to possess significant analgesic properties with a reduction in pain scores comparable to established analgesics like morphine .

Table 1: Analgesic Efficacy Comparison

CompoundDose (mg/kg)Pain Reduction (%)
This compound1.075
Morphine5.080
Aspirin10050

Anticancer Potential

Emerging research suggests that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines and inhibition of tumor growth in xenograft models. A study indicated that derivatives of this compound could inhibit the proliferation of breast cancer cells with IC50 values in the low micromolar range .

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. The sulfinyl group is believed to play a critical role in enhancing the compound's efficacy against cancer cells by inducing oxidative stress and activating caspase pathways .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects.

Comparison with Similar Compounds

Structural Analogues with Benzofuran Cores

(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-31-5)
  • Molecular Formula : C₁₆H₉Cl₃O₂
  • Molecular Weight : 339.6 g/mol
  • Key Differences: Substitutions: Chlorine at benzofuran position 5 and methyl at position 3. Electronic Effects: Chlorine’s electron-withdrawing nature may reduce electron density at the methanone group compared to the sulfinylmethyl substituent in the target compound. Bioactivity Implications: Increased steric bulk from methyl may hinder binding in certain targets compared to the sulfinyl group’s hydrogen-bonding capability .
b. 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • Key Differences: Core Structure: Dihydroquinoline instead of benzofuran. Pharmacokinetics: Higher molecular weight (unreported) and methoxy groups may improve solubility but reduce membrane permeability compared to the dichlorophenyl-sulfinylmethyl motif .

Dichlorophenyl Methanone Derivatives

(3,5-Dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone (CAS 898759-61-0)
  • Molecular Formula : C₁₆H₁₁Cl₂O₃
  • Molecular Weight : 334.16 g/mol
  • Key Differences :
    • Substitution Pattern: 3,5-dichlorophenyl vs. 3,4-dichlorophenyl in the target compound.
    • Functional Groups: Dioxolane ring introduces electron-donating effects, contrasting with the sulfinyl group’s electron-withdrawing nature.
    • Safety Profile : Classified under GHS guidelines for hazardous handling, suggesting higher reactivity or toxicity compared to sulfinyl-containing analogs .
(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone (CAS 2176270-35-0)
  • Molecular Formula : C₁₂H₁₀Cl₂N₄O
  • Molecular Weight : 297.14 g/mol
  • Key Differences: Core Structure: Azetidine-triazole replaces benzofuran. Lower molecular weight suggests improved bioavailability .

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